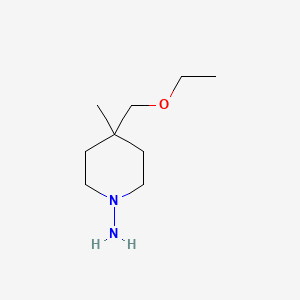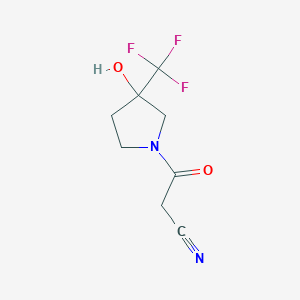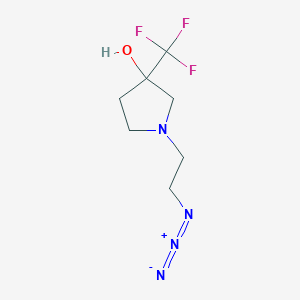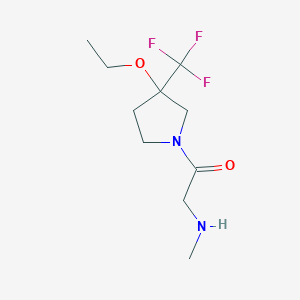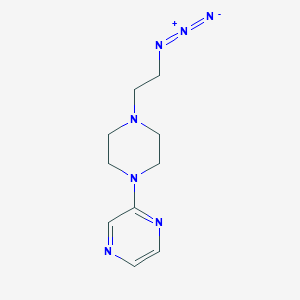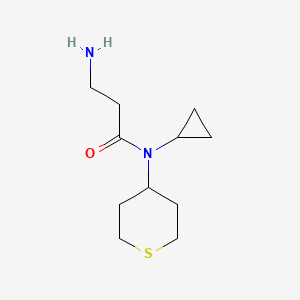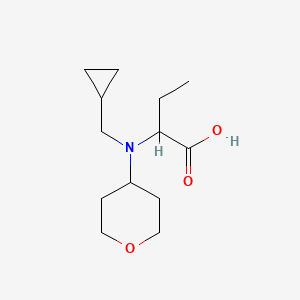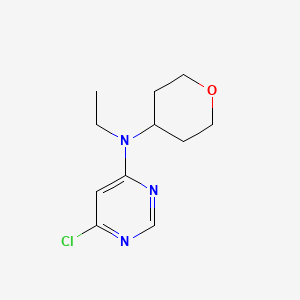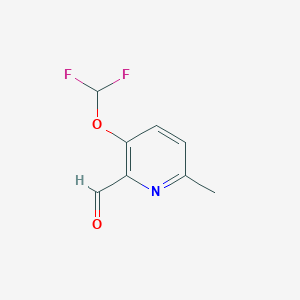
3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde
Overview
Description
The compound “3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a difluoromethoxy group (-OCHF2) and a methyl group (-CH3) attached to the pyridine ring, as well as a carbaldehyde group (-CHO) which gives the compound its aldehyde properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the difluoromethoxy, methyl, and carbaldehyde groups in the correct positions on the pyridine ring. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the difluoromethoxy, methyl, and carbaldehyde groups attached at the 3rd, 6th, and 2nd positions, respectively. The presence of these groups would likely have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the difluoromethoxy group could also make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Studies
- A study on nickel(II) carboxylate chemistry utilizing a ligand similar to the structure demonstrates the synthesis and magnetic properties of penta and hexanuclear complexes. This highlights the compound's potential utility in forming complex metal clusters with significant magnetic interactions, which could be relevant for materials science and magnetic storage applications (Escuer, Vlahopoulou, & Mautner, 2011).
Catalysis
- Palladium-catalyzed reactions involving similar pyridine carbaldehydes have been explored for the synthesis of isoquinolines, indicating the potential of such compounds in facilitating complex organic transformations. This catalytic activity is crucial for pharmaceutical synthesis and the development of organic materials (Cho & Patel, 2006).
Ligand for Transition Metals
- Research into the vibrational spectra and photochemistry of bromopyridine carbaldehydes provides insights into their role as ligands for transition metals and their applications in luminescent complexes. This is particularly relevant for the development of new luminescent materials and sensors (Brito et al., 2023).
Supramolecular Chemistry
- The application of pyridine carbaldehyde oximes in the synthesis of high nuclearity single molecule magnets showcases the compound's utility in the field of supramolecular chemistry, specifically in the creation of materials with unique magnetic properties (Giannopoulos et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-7(13-8(9)10)6(4-12)11-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQCSQHCYBRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




